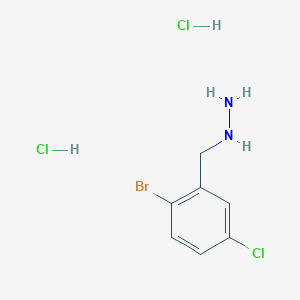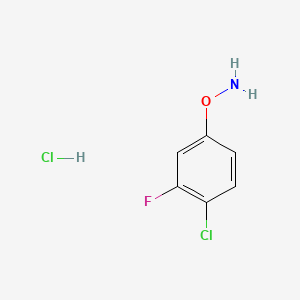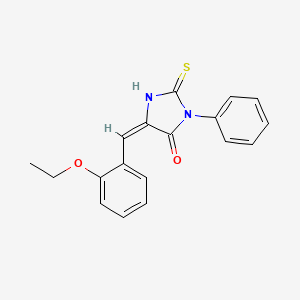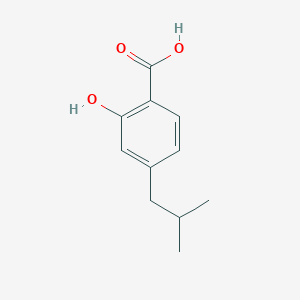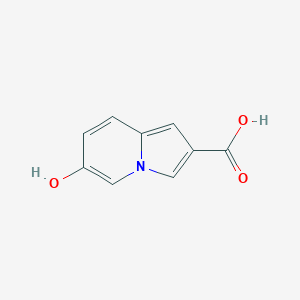
endo-BCN-PEG4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
endo-BCN-PEG4-amine, also known as (1R,8S)-Bicyclo[6.1.0]non-4-yn-9-yl)methyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate, is a click chemistry crosslinker reagent. This compound features a BCN (bicyclo[6.1.0]nonyne) group, which is highly reactive with azide-tagged molecules, and an amino group that can react with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde).
准备方法
Synthetic Routes and Reaction Conditions
endo-BCN-PEG4-amine is synthesized through a series of chemical reactions involving the introduction of the BCN group and the PEG4-amine linker. The synthesis typically involves the following steps:
Formation of BCN Group: The BCN group is synthesized through a series of cycloaddition reactions.
Attachment of PEG4 Linker: The PEG4 linker is attached to the BCN group through a nucleophilic substitution reaction.
Introduction of Amine Group: The amine group is introduced through a reaction with an amine-containing reagent.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving the use of automated reactors and purification systems to ensure consistency and quality .
化学反应分析
Types of Reactions
endo-BCN-PEG4-amine undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The BCN group reacts with azide-tagged molecules via copper-free click chemistry to form stable triazole linkages.
Nucleophilic Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) to form amide or imine linkages
Common Reagents and Conditions
Azide-Tagged Molecules: Used in click chemistry reactions with the BCN group.
Carboxylic Acids and Activated NHS Esters: React with the amino group to form amide linkages.
Carbonyl Compounds (Ketone, Aldehyde): React with the amino group to form imine linkages
Major Products Formed
Triazole Linkages: Formed from click chemistry reactions with azide-tagged molecules.
Amide Linkages: Formed from reactions with carboxylic acids and activated NHS esters.
Imine Linkages: Formed from reactions with carbonyl compounds
科学研究应用
endo-BCN-PEG4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinker reagent in click chemistry for the synthesis of complex molecules
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent probes or other tags.
Medicine: Utilized in drug delivery systems to attach therapeutic agents to targeting molecules.
Industry: Applied in the development of advanced materials and nanotechnology.
作用机制
The mechanism of action of endo-BCN-PEG4-amine involves its reactivity with azide-tagged molecules and other functional groups. The BCN group undergoes a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with azides, forming stable triazole linkages. The amino group can react with carboxylic acids, activated NHS esters, and carbonyls to form amide or imine linkages.
相似化合物的比较
Similar Compounds
endo-BCN-PEG4-Boc-amine: Contains a Boc-protected amine group that can be deprotected under mild acidic conditions.
endo-BCN-PEG4-acid: Features a terminal carboxylic acid group that can react with primary amines to form amide bonds.
Propargyl-PEG3-bromide: Contains a propargyl group that reacts with azide-bearing compounds in click chemistry reactions.
Uniqueness
endo-BCN-PEG4-amine is unique due to its combination of a highly reactive BCN group and a versatile amino group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable tool in various scientific research applications.
属性
分子式 |
C21H36N2O6 |
|---|---|
分子量 |
412.5 g/mol |
IUPAC 名称 |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C21H36N2O6/c22-7-9-25-11-13-27-15-16-28-14-12-26-10-8-23-21(24)29-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17,22H2,(H,23,24)/t18-,19+,20? |
InChI 键 |
WNEJNBMHXJOIIL-YOFSQIOKSA-N |
手性 SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCN)CCC#C1 |
规范 SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCN)CCC#C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




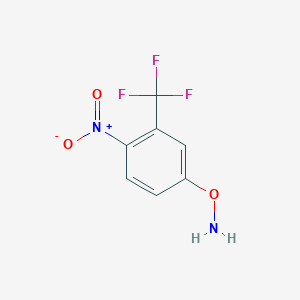
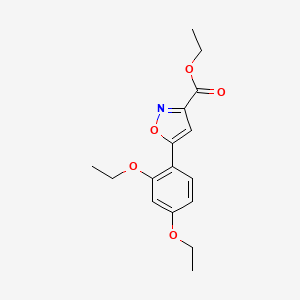
![(3Z,5S)-3-[{(1S,2R,4aS,6R,8aR)-1,6-dimethyl-2-[(1E)-prop-1-en-1-yl]-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl}(hydroxy)methylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B15338992.png)
